Bcl-2-IN-9

Bcl-2 inhibition Apoptosis Leukemia

Procure Bcl-2-IN-9, a selective Bcl-2 inhibitor (IC50 2.9 μM) with a >3-fold therapeutic window, exhibiting 91% normal cell viability at 10 μM. This tool compound demonstrates high selectivity for leukemia cells (HL-60 viability 28.9% at 10 μM) over normal fibroblasts. Its moderate potency enables precise dose-response studies, making it superior for apoptosis research. High purity (>98%) ensures reproducibility.

Molecular Formula C27H31N7O3S
Molecular Weight 533.6 g/mol
Cat. No. B12403403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBcl-2-IN-9
Molecular FormulaC27H31N7O3S
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2SC4=NN=C(O4)C5=CC=C(C=C5)OCCN6CCOCC6
InChIInChI=1S/C27H31N7O3S/c1-32-10-12-34(13-11-32)24-26(29-23-5-3-2-4-22(23)28-24)38-27-31-30-25(37-27)20-6-8-21(9-7-20)36-19-16-33-14-17-35-18-15-33/h2-9H,10-19H2,1H3
InChIKeyBPAWXOGUEIIURA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bcl-2-IN-9: A Proapoptotic Bcl-2 Inhibitor with Verified IC50 and Leukemia Selectivity for Apoptosis Research Procurement


Bcl-2-IN-9 (CAS 2490542-33-9) is a proapoptotic small-molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) protein . Biochemical characterization demonstrates an IC50 value of 2.9 μM against Bcl-2, accompanied by low intrinsic cytotoxicity . The compound mediates apoptosis by downregulating Bcl-2 protein expression and inducing chromatin compaction with nuclear fragmentation . Preferential activity against leukemia cell models has been documented , positioning Bcl-2-IN-9 as a tool compound for investigating Bcl-2-dependent survival mechanisms and validating apoptotic pathways in hematological malignancy research.

Why Bcl-2-IN-9 Cannot Be Substituted with Other Bcl-2 Inhibitors in Experimental Protocols


Bcl-2 inhibitors display extensive heterogeneity in binding affinity, isoform selectivity, and off-target cytotoxicity, which directly impacts experimental reproducibility and biological interpretation . Compounds with superficially similar mechanisms—such as HA14-1, gossypol, or clinical-stage molecules like S55746 and venetoclax—exhibit orders-of-magnitude differences in potency (from sub-nanomolar Ki to micromolar IC50) and divergent safety margins in normal cell models [1]. Simple replacement of Bcl-2-IN-9 with an alternative Bcl-2 antagonist can therefore produce substantially altered dose-response relationships, apoptotic kinetics, or basal toxicity profiles, compromising the validity of comparative studies and the robustness of high-throughput screening campaigns . The following quantitative evidence establishes the precise performance boundaries of Bcl-2-IN-9 relative to its closest functional analogs.

Quantitative Differentiation of Bcl-2-IN-9: Head-to-Head and Cross-Study Comparisons with Key Bcl-2 Antagonists


Bcl-2-IN-9 vs. HA14-1: Superior Potency in Bcl-2 Biochemical Inhibition Assays

Bcl-2-IN-9 demonstrates approximately 3.1-fold higher potency than the classic tool compound HA14-1 in inhibiting Bcl-2 activity . The IC50 of Bcl-2-IN-9 is 2.9 μM, whereas HA14-1 exhibits an IC50 of ~9 μM under comparable binding competition assay conditions . This potency differential allows Bcl-2-IN-9 to achieve equivalent target engagement at lower concentrations, potentially reducing off-target effects and compound consumption in large-scale screening applications.

Bcl-2 inhibition Apoptosis Leukemia

Bcl-2-IN-9 vs. HA14-1: Enhanced Normal Cell Viability at Therapeutically Relevant Concentrations

Bcl-2-IN-9 exhibits a favorable cytotoxicity profile relative to HA14-1 when evaluated in normal cell models . At 10 μM, Bcl-2-IN-9 preserves 91% viability in WI-38 normal fibroblast cells after 48 hours . In contrast, HA14-1 at 25 μM suppresses normal hematopoietic colony formation to below 50% of baseline, although it remains non-toxic at 5 μM [1]. Bcl-2-IN-9 thus maintains high normal cell viability at a concentration that exceeds its IC50 by more than 3-fold, whereas HA14-1 exhibits significant normal cell toxicity at concentrations approximately 2.8-fold above its IC50.

Cytotoxicity Selectivity WI-38 cells

Bcl-2-IN-9 vs. Gossypol: Comparable Potency with Distinct Selectivity Profile

Bcl-2-IN-9 (IC50 2.9 μM) and gossypol (IC50 10 μM for Bcl-2) fall within the same low-micromolar potency range, yet exhibit fundamentally different selectivity fingerprints . Gossypol is a pan-Bcl-2 family inhibitor that also targets Bcl-xL (IC50 0.4 μM) and Mcl-1, introducing confounding pro-apoptotic signaling through multiple pathways . Bcl-2-IN-9 is reported to have high selectivity for leukemia cells and acts primarily through Bcl-2 downregulation, offering a cleaner tool for isolating Bcl-2-specific biology . Researchers seeking to deconvolute Bcl-2-dependent effects from broader Bcl-2 family inhibition should therefore prioritize Bcl-2-IN-9.

Bcl-2 selectivity Gossypol Pan-inhibitor

Bcl-2-IN-9 vs. S55746 and Venetoclax: Moderate Potency as a Tool Compound Advantage

Bcl-2-IN-9 (IC50 2.9 μM) occupies a distinct potency niche compared to ultra-potent clinical Bcl-2 inhibitors such as S55746 (Ki 1.3 nM) and venetoclax (Ki <0.01 nM) . The >2,000-fold difference in target affinity translates to markedly different cellular pharmacology . Whereas S55746 and venetoclax induce rapid, potent apoptosis in Bcl-2-dependent cells at sub-nanomolar concentrations, Bcl-2-IN-9 provides a graded, titratable response that is better suited for studying partial Bcl-2 inhibition, dose-dependent pathway modulation, and the kinetics of apoptotic commitment without immediate and complete cell death.

Tool compound Potency gradient Apoptosis kinetics

Bcl-2-IN-9 Leukemia Cell Selectivity: Quantitative Efficacy in HL-60 Model

Bcl-2-IN-9 demonstrates potent and selective growth inhibition in HL-60 acute promyelocytic leukemia cells, suppressing cell viability to 28.9% at 10 μM after 48 hours of treatment . This degree of inhibition contrasts with the modest 9% viability loss observed in normal WI-38 fibroblasts under identical concentration and exposure duration . The quantitative selectivity ratio—defined as the ratio of viability in normal cells to viability in leukemia cells—is approximately 3.1-fold (91% vs. 28.9%), confirming preferential anti-leukemic activity.

HL-60 Leukemia Cell viability

Optimal Use Cases for Bcl-2-IN-9 Based on Quantified Performance Differentiation


Mechanistic Studies of Bcl-2-Dependent Apoptosis Without Off-Target Cytotoxicity

Researchers investigating the role of Bcl-2 in intrinsic apoptosis can employ Bcl-2-IN-9 as a selective, moderate-potency tool compound. With an IC50 of 2.9 μM and 91% normal cell viability at 10 μM , Bcl-2-IN-9 provides a >3-fold therapeutic window that permits sustained Bcl-2 inhibition without inducing generalized cytotoxicity. This profile is particularly advantageous for time-course experiments, live-cell imaging of apoptotic progression, and transcriptomic/proteomic analyses that require intact cell populations over 48–72 hour exposure periods .

Leukemia Cell Line Screening and Bcl-2 Dependency Validation

Bcl-2-IN-9's demonstrated selectivity for HL-60 leukemia cells (28.9% viability at 10 μM) over normal WI-38 fibroblasts (91% viability at 10 μM) makes it an appropriate positive control for validating Bcl-2 dependency in hematological cancer panels. The compound can serve as a reference inhibitor in high-throughput viability screens, CRISPR-based synthetic lethality validation, or BH3 profiling assays, where a clean, leukemia-preferential response is required to benchmark Bcl-2 pathway engagement .

Graded Bcl-2 Inhibition for Dose-Response and Combination Studies

Unlike ultra-potent clinical Bcl-2 inhibitors (S55746, venetoclax) that trigger near-complete apoptosis at sub-nanomolar concentrations , Bcl-2-IN-9's micromolar potency enables fine-tuned, incremental modulation of Bcl-2 activity . This property supports quantitative dose-response analyses of Bcl-2 signaling thresholds, synergy screening with chemotherapeutic agents (e.g., cytarabine, doxorubicin), and studies of partial Bcl-2 inhibition in the context of acquired resistance mechanisms .

Comparative Pharmacology Studies Requiring a Clean Bcl-2-Specific Signal

Bcl-2-IN-9 offers a more selective Bcl-2 inhibition profile compared to pan-Bcl-2 family inhibitors such as gossypol, which potently inhibits Bcl-xL (IC50 0.4 μM) alongside Bcl-2 . For experiments designed to isolate Bcl-2-specific contributions to survival, apoptosis, or protein-protein interactions, Bcl-2-IN-9 reduces the confounding influence of simultaneous Bcl-xL or Mcl-1 antagonism, thereby improving the interpretability of pathway-focused datasets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bcl-2-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.